5-(2-Ethoxy-5-iodophenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a complex organic compound notable for its potential therapeutic applications. This compound belongs to a class of pyrazolo[4,3-d]pyrimidines, which have garnered interest in medicinal chemistry due to their diverse biological activities. The compound's molecular formula is with a molecular weight of 312.37 g/mol. Its CAS number is 139756-21-1, and it is primarily classified under metabolites related to erectile dysfunction drugs .
The synthesis of 5-(2-Ethoxy-5-iodophenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one can be approached through various methods, typically involving multi-step reactions that build the complex structure. One common route includes:
Technical details regarding specific reagents and conditions are often proprietary or found in specialized literature focusing on heterocyclic chemistry .
The molecular structure of 5-(2-Ethoxy-5-iodophenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one can be depicted using various structural representations:
The compound's InChI key is MXQUEDUMKWBYHI-UHFFFAOYSA-N, and its SMILES notation is CCCc1nn(C)c2C(=O)NC(=Nc12)c3ccccc3OCC .
This compound can participate in various chemical reactions typical for heterocycles:
Technical details about specific reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yields and purity but are often found in specialized chemical literature or patents .
The mechanism of action for compounds like 5-(2-Ethoxy-5-iodophenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one often involves modulation of specific biological pathways:
Data supporting these mechanisms usually come from pharmacological studies that assess their efficacy in vitro and in vivo .
The physical and chemical properties of 5-(2-Ethoxy-5-iodophenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one include:
Property | Value |
---|---|
Melting Point | 145 °C |
Appearance | Crystalline powder |
Solubility | Soluble in organic solvents |
Stability | Stable under recommended storage conditions |
These properties are critical for handling and application in laboratory settings .
5-(2-Ethoxy-5-iodophenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one has potential applications in:
The ongoing research into this compound highlights its significance in medicinal chemistry and potential therapeutic applications .
CAS No.: 169758-66-1
CAS No.: 130447-37-9
CAS No.: 116-83-6
CAS No.:
CAS No.: 2409072-20-2
CAS No.: